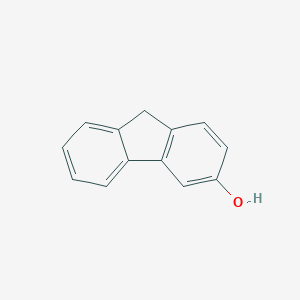
1,2,4-苯三甲酸1,2-双(2-乙基己基)酯
描述
科学研究应用
1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester has various applications in scientific research and industry:
作用机制
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it may influence protein-related pathways.
Result of Action
Given its use in proteomics research , it may have effects on protein expression, modification, or interaction.
Action Environment
The action of “1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester” can be influenced by environmental factors. For instance, it is known to be stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . Its liquid form is flammable, and it can cause irritation to the skin, eyes, and respiratory system .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The process involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .
Common Reagents and Conditions:
Transesterification: Alcohols such as methanol or ethanol can be used to replace the 2-ethylhexyl groups with other alkyl groups.
Major Products:
Hydrolysis: Trimellitic acid and 2-ethylhexanol.
Transesterification: New esters with different alkyl groups.
相似化合物的比较
Bis(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar applications but different chemical structure.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar properties and applications.
Uniqueness: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester is unique due to its higher molecular weight and better thermal stability compared to other plasticizers like DEHP and DEHT. This makes it particularly suitable for applications requiring high-temperature resistance and long-term durability .
属性
IUPAC Name |
3,4-bis(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)21-14-13-20(23(26)27)15-22(21)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGGJHWAFDJNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501334192 | |
| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-09-7 | |
| Record name | 3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501334192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester used in the development of the DEHP aptasensor?
A1: 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester was used to functionalize silica-coated silver nanoparticles, which acted as the SERS signal provider in the aptasensor []. This functionalization aimed to increase the affinity of the SERS silica particles to the DEHP aptamer. This enhanced affinity creates a competitive binding scenario in the presence of DEHP, allowing for the detection of the target molecule.
Q2: How does the presence of 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester on the SERS silica particles contribute to the detection of DEHP?
A2: In the absence of DEHP, the SERS silica particles, functionalized with 1,2,4-Benzenetricarboxylic Acid 1,2-Bis(2-ethylhexyl) Ester, bind to the DEHP aptamer immobilized on magnetic particles. When DEHP is present in the sample, it competes with the SERS silica particles for binding to the aptamer. This competition results in the release of free SERS silica particles into the supernatant. The concentration of DEHP in the sample can then be quantitatively determined by measuring the SERS signal of these free particles after magnetic separation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


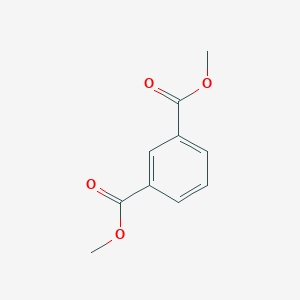


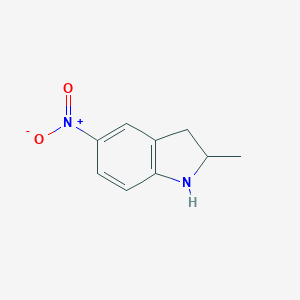
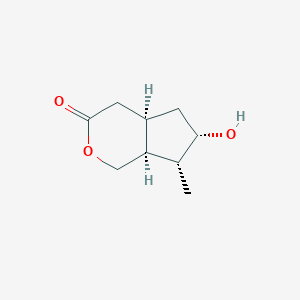
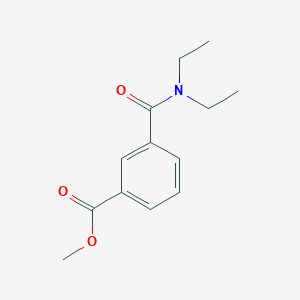

![[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B47676.png)




